2-Mercapto-5-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-methoxy-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-10-7-2-3-8(11)6(4-7)5-9/h2-5,11H,1H3 |
InChI Key |
UIWFSURGKKLYOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Mercapto 5 Methoxybenzaldehyde
Retrosynthetic Analysis and Strategic Disconnections for 2-Mercapto-5-methoxybenzaldehyde Construction
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.comewadirect.com The process, pioneered by E.J. Corey, allows chemists to work backward from the final product to devise a synthetic pathway. deanfrancispress.comewadirect.com This "deconstruction" of the molecule involves identifying key bonds that can be disconnected, which correspond to reliable forward chemical reactions. amazonaws.com
For this compound, the primary disconnections would be at the bonds connecting the functional groups—mercapto (-SH), methoxy (B1213986) (-OCH3), and formyl (-CHO)—to the benzene (B151609) ring. The analysis would consider the relative positions of these groups (ortho, meta, para) and the directing effects they exert on electrophilic and nucleophilic aromatic substitution reactions.
A logical retrosynthetic approach would involve the following key disconnections:
C-S Bond Disconnection: This is a primary disconnection, suggesting the introduction of the thiol group as a late-stage step. This is often advantageous as thiols can be sensitive to oxidation and may interfere with other reaction steps.
C-C (Formyl Group) Bond Disconnection: This disconnection points towards a formylation reaction on a substituted benzene ring. Various named reactions can be considered for this step.
C-O (Methoxy Group) Bond Disconnection: This suggests the introduction of the methoxy group via etherification of a corresponding phenol (B47542).
By analyzing these disconnections, several synthetic strategies can be envisioned, starting from simpler precursors like p-anisidine (B42471) or 4-methoxyphenol (B1676288).
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be approached through various classical and modern synthetic routes, each with its own set of advantages and limitations.
Regioselective Functionalization Techniques for Aromatic Rings
The regioselectivity of functionalizing the aromatic ring is crucial in the synthesis of this compound to ensure the correct placement of the mercapto, methoxy, and formyl groups. The existing methoxy group is an ortho, para-director, which influences the position of incoming electrophiles.
Several formylation methods for phenols have been developed, including the Duff, Vilsmeier-Haack, Reimer-Tiemann, Gattermann, and Rieche reactions. researchgate.net The choice of method often depends on the specific substrate and desired regioselectivity. For instance, the Duff reaction, when mediated by copper, has shown improved yields and ortho-selectivity for the formylation of phenols. researchgate.net
Methodologies for Thiol Group Introduction at the Ortho Position
Introducing a thiol group at the ortho position to an existing functional group on a benzene ring requires specific methodologies. One approach involves the use of a sulfenamide (B3320178) reagent in a palladium/norbornene cooperative catalysis system, which enables the ortho-thiolation of aryl iodides. nih.gov
Another route involves the synthesis of 2-mercapto-5-methoxybenzimidazole, a related compound, which is an important intermediate for the drug omeprazole. niscpr.res.insheetalchemicals.com One synthetic pathway for this compound involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in a basic medium. researchgate.net While not a direct synthesis of the target benzaldehyde (B42025), the methodologies for introducing the mercapto group in a related benzimidazole (B57391) structure are relevant.
Ortho-Formylation Strategies for Aromatic Scaffolds
Ortho-formylation, the introduction of a formyl group (-CHO) at the position adjacent to an existing substituent, is a key step in the synthesis of many aromatic aldehydes. mdma.chpearson.com Several methods have been developed for the selective ortho-formylation of phenols.
One effective method involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) as a base, which provides salicylaldehyde (B1680747) derivatives in high yields. mdma.chorgsyn.org This method has been successfully applied to a variety of substituted phenols, including those with alkyl and alkoxy groups. orgsyn.org Another approach utilizes dichloromethyl methyl ether and titanium tetrachloride (TiCl4) for the ortho-formylation of electron-rich phenols. mdma.ch
The Reimer-Tiemann reaction is a classical method for the ortho-formylation of phenols, although it can sometimes lead to a mixture of ortho and para isomers. wikipedia.orgchemicalbook.com For example, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be produced from 4-methoxyphenol using this reaction. wikipedia.orgchemicalbook.com
| Ortho-Formylation Method | Reagents | Key Features |
| Magnesium Dichloride/Triethylamine | Paraformaldehyde, MgCl2, Et3N | High yields and excellent ortho-selectivity for phenols. mdma.chorgsyn.org |
| Titanium Tetrachloride | Dichloromethyl methyl ether, TiCl4 | Effective for electron-rich phenols. mdma.ch |
| Reimer-Tiemann Reaction | Chloroform, base | Classical method, can produce ortho and para isomers. wikipedia.orgchemicalbook.com |
| Duff Reaction (Copper-mediated) | Hexamethylenetetramine (HMTA), copper catalyst | Improved ortho-selectivity for phenols. researchgate.net |
Methoxy Group Installation and Manipulation Strategies
The installation of a methoxy group is a common transformation in organic synthesis. For aromatic systems, this is often achieved through the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
In the context of synthesizing substituted benzaldehydes, the methoxy group can be introduced at different stages. For example, p-methoxybenzaldehyde can be synthesized from p-methoxytoluene through oxidation. google.com Alternatively, a hydroxyl group can be methylated. For instance, 2-hydroxy-5-methoxybenzaldehyde can be methylated to 2,5-dimethoxybenzaldehyde (B135726) using dimethyl sulfate in the presence of a base. chemicalbook.comgoogle.com The p-methoxybenzyl (PMB) group is also utilized as a protecting group for alcohols and thiols in organic synthesis. wikipedia.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comdntb.gov.ua These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
In the context of this compound synthesis, several green approaches can be considered:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical carbon dioxide (scCO2), or ionic liquids is a key aspect of green chemistry. mdpi.comskpharmteco.com For example, a method for synthesizing 3-methoxybenzaldehyde (B106831) uses water as a solvent and nitric acid as an oxidant. google.com
Catalysis: The use of catalysts, especially biocatalysts or reusable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents. researchgate.net For instance, a mechanochemical tandem reaction has been explored for the synthesis of a rhodol derivative in a solvent-free, metal-free, and mild manner. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com
One patented process for producing p-methoxybenzaldehyde describes a clean and efficient method using oxygen as the oxidant and a reusable nano-level catalyst. google.com This process boasts high selectivity and yield with no environmental pollution. google.com Such approaches highlight the potential for developing more sustainable routes for the synthesis of this compound and related compounds.
Chemical Reactivity and Derivatization Strategies of 2 Mercapto 5 Methoxybenzaldehyde
Reactivity Profile of the Aldehyde Moiety in 2-Mercapto-5-methoxybenzaldehyde
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide array of chemical transformations.
Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon of this compound serves as an electrophilic site for various nucleophiles. youtube.com Strong nucleophiles typically attack the carbonyl carbon directly, followed by protonation of the resulting alkoxide intermediate to yield an alcohol. youtube.com This process allows for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, often during an acidic workup, yields the final alcohol product. The reactivity of the aldehyde can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles. youtube.com
| Nucleophile (Reagent) | Reaction Conditions | Product Type |
|---|---|---|
| Grignard Reagents (R-MgBr) | 1. Anhydrous ether or THF 2. Acidic workup (e.g., H₃O⁺) | Secondary Alcohol |
| Organolithium Reagents (R-Li) | 1. Anhydrous ether or THF 2. Acidic workup (e.g., H₃O⁺) | Secondary Alcohol |
| Cyanide (e.g., NaCN/HCN) | Aqueous or alcoholic solution | Cyanohydrin |
| Acetylide Anions (RC≡C⁻) | 1. Liquid ammonia or THF 2. Acidic workup | Propargyl Alcohol |
Condensation reactions involving the aldehyde group are pivotal for synthesizing more complex molecules, most notably imines, also known as Schiff bases. science.govnih.gov These reactions occur between the aldehyde and a primary amine, proceeding through a nucleophilic addition mechanism to form a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.gov
The formation of Schiff bases is typically catalyzed by either acid or base and is a reversible process. nih.gov The resulting C=N double bond in the Schiff base is a versatile functional group itself, and these compounds are significant as ligands in coordination chemistry and as intermediates in various organic syntheses. science.govnih.govmdpi.com
| Primary Amine Reactant | Reaction Conditions | Product Name (Schiff Base) |
|---|---|---|
| Aniline | Ethanol, reflux, catalytic acid | N-(2-mercapto-5-methoxybenzylidene)aniline |
| Ethylamine | Methanol, room temperature | N-(2-mercapto-5-methoxybenzylidene)ethanamine |
| Hydrazine | Ethanol, reflux | This compound hydrazone |
| o-Phenylenediamine | Ethanol, reflux | Derivative of Benzimidazole (B57391) (via cyclization) |
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis, allowing for the interconversion of key functional groups.
Oxidation: Aldehydes are highly susceptible to oxidation. Common oxidizing agents can convert the aldehyde into the corresponding carboxylic acid, 2-mercapto-5-methoxybenzoic acid. Care must be taken during oxidation, as the thiol group is also sensitive to oxidation and may form a disulfide or be oxidized to higher oxidation states (sulfonic acid) depending on the reagent's strength.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-mercapto-5-methoxyphenyl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). wikipedia.org Stronger agents like lithium aluminum hydride (LiAlH₄) are also effective. This transformation is a common strategy for synthesizing substituted benzyl alcohols.
| Transformation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Basic solution, then acidification | 2-Mercapto-5-methoxybenzoic acid |
| Oxidation | Tollens' reagent [Ag(NH₃)₂]⁺ | Aqueous ammonia | 2-Mercapto-5-methoxybenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | (2-Mercapto-5-methoxyphenyl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous workup | (2-Mercapto-5-methoxyphenyl)methanol |
Reactivity Profile of the Thiol Group in this compound
The thiol (-SH) group is a potent nucleophile and can undergo a variety of reactions, including alkylation, oxidation, and coordination with metals. Its reactivity is often dominated by the deprotonated thiolate form (-S⁻), which is a much stronger nucleophile. nih.gov
Two of the most common reactions of thiols are S-alkylation to form thioethers and oxidation to form disulfides.
Thioether Formation: The thiol group can be readily alkylated by reacting this compound with an alkyl halide in the presence of a base. thermofisher.comresearchgate.net The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide in an Sₙ2 reaction to form a stable thioether (sulfide). acsgcipr.org This is a highly efficient method for forming carbon-sulfur bonds. acsgcipr.org
Disulfide Formation: Thiols are susceptible to oxidation, often leading to the formation of a disulfide bond (S-S). nih.gov This can be achieved using mild oxidizing agents like iodine (I₂) or even exposure to atmospheric oxygen, particularly under basic conditions. thermofisher.com This reaction links two molecules of the parent thiol, resulting in the formation of 2,2'-dithiobis(5-methoxybenzaldehyde). Thiol-disulfide exchange reactions are also common, where a thiol reacts with a disulfide to form a new disulfide and a new thiol. nih.gov
| Reaction Type | Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Thioether Formation (S-Alkylation) | Alkyl Halide (e.g., CH₃I, C₂H₅Br) + Base (e.g., NaOH, K₂CO₃) | Solvent like ethanol or acetone | Alkyl Thioether |
| Disulfide Formation (Oxidation) | Iodine (I₂) | Ethanol, with a mild base | Symmetrical Disulfide |
| Disulfide Formation (Oxidation) | Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution | Symmetrical Disulfide |
| Disulfide Formation (Oxidation) | Air (O₂) | Basic conditions (e.g., aqueous NaOH) | Symmetrical Disulfide |
As a soft nucleophile, the thiol group reacts preferentially with soft electrophiles. It also has a strong affinity for many metal ions, forming stable thiolate complexes.
Reactions with Electrophiles: Besides alkyl halides, the thiol group can react with other electrophilic species. For example, it can add across activated double bonds, such as those in α,β-unsaturated carbonyl compounds, in a Michael addition reaction. It can also react with acyl halides or anhydrides to form thioesters.
Reactions with Metal Ions: The thiol group readily coordinates with a variety of metal ions, especially soft metals like mercury(II), copper(I), silver(I), and gold(I). The reaction typically involves the deprotonation of the thiol to the thiolate, which then acts as a ligand. In some cases, the reaction with a metal ion can also induce the oxidation of the thiol to a disulfide, which then coordinates to the metal center, as seen in the reaction of 2-mercaptobenzoic acid with certain divalent metal ions. nih.gov The ability of the thiol and the nearby aldehyde oxygen to act as a bidentate ligand can lead to the formation of stable chelate complexes.
| Reactant Type | Example Reagent | Product Type |
|---|---|---|
| Acyl Halide | Acetyl chloride (CH₃COCl) | Thioester |
| α,β-Unsaturated Carbonyl | Methyl vinyl ketone | Michael Adduct |
| Soft Metal Ion | Mercury(II) chloride (HgCl₂) | Mercury Thiolate Complex |
| Soft Metal Ion | Silver(I) nitrate (AgNO₃) | Silver Thiolate Complex |
Chemo- and Regioselective Thiol-Ene and Thiol-Yne Click Chemistry Incorporating this compound
Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for the efficient and specific formation of carbon-sulfur bonds. wikipedia.org These reactions can proceed through either a free-radical or a Michael-type nucleophilic addition mechanism. The thiol group of this compound makes it an excellent candidate for these transformations.
The free-radical pathway, typically initiated by UV light or a radical initiator, involves the addition of a thiyl radical to an alkene ('ene') or alkyne ('yne'). wikipedia.org This process is known for its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double or triple bond. wikipedia.org The reaction is highly efficient and tolerant of various functional groups, making it suitable for the derivatization of complex molecules under mild conditions. nih.gov
In the context of this compound, the thiol-ene reaction with various alkenes would yield thioether derivatives. The thiol-yne reaction, involving the addition of the thiol across a triple bond, can lead to either mono- or di-addition products. wikipedia.org For aromatic thiols reacting with alkynes, mono-addition is often observed, resulting in the formation of a vinyl sulfide. rsc.org The selectivity can be controlled by reaction conditions, with photoredox catalysis offering a pathway to Markovnikov-type products, which is otherwise challenging to achieve. nih.gov
Below is a table summarizing potential thiol-ene and thiol-yne reactions.
| Reaction Type | Reactant 'Ene' or 'Yne' | Initiator/Catalyst | Expected Product | Regioselectivity |
| Thiol-Ene | 1-Octene | UV Light / AIBN | 1-((2-Formyl-4-methoxyphenyl)thio)octane | Anti-Markovnikov |
| Thiol-Ene | Methyl Acrylate | Base (e.g., DBU) | Methyl 3-((2-formyl-4-methoxyphenyl)thio)propanoate | Michael Addition |
| Thiol-Yne | Phenylacetylene | UV Light / AIBN | (E/Z)-1-((2-Formyl-4-methoxyphenyl)thio)-2-phenylethene | Anti-Markovnikov (Mono-addition) |
| Thiol-Yne | Propargyl Alcohol | Radical Initiator | 3-((2-Formyl-4-methoxyphenyl)thio)prop-2-en-1-ol | Anti-Markovnikov (Mono-addition) |
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns of this compound
The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution (SEAr). wikipedia.org The directing effects of these substituents determine the position of incoming electrophiles.
-SH (Thiol group at C2): The thiol group is an activating, ortho, para-director. rsc.org
-OCH₃ (Methoxy group at C5): The methoxy (B1213986) group is a strongly activating, ortho, para-director due to its ability to donate electron density via resonance.
-CHO (Formyl group at C1): The aldehyde group is a deactivating, meta-director because of its electron-withdrawing nature.
The combined influence of these groups dictates the regioselectivity of substitution. The positions ortho and para to the powerful activating methoxy group are C4 and C6. The positions ortho and para to the activating thiol group are C3 and C6. The position meta to the deactivating formyl group is C3 and C5.
Considering these effects, the most activated positions for electrophilic attack are C4 and C6. The C6 position is sterically less hindered and is activated by both the thiol and methoxy groups (para to -SH and ortho to -OCH₃). The C4 position is also strongly activated (ortho to -OCH₃). Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.
Nucleophilic aromatic substitution (SNAr), in contrast, typically requires strong electron-withdrawing groups positioned ortho or para to a good leaving group. The substitution pattern of this compound does not favor traditional SNAr reactions under standard conditions.
The following table illustrates potential electrophilic substitution reactions.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Mercapto-5-methoxy-4-nitrobenzaldehyde and/or 2-Mercapto-5-methoxy-6-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-mercapto-5-methoxybenzaldehyde and/or 6-Bromo-2-mercapto-5-methoxybenzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-mercapto-5-methoxybenzaldehyde and/or 6-Acetyl-2-mercapto-5-methoxybenzaldehyde |
Multi-Component Reactions (MCRs) Utilizing this compound as a Key Synthon
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.org Substituted benzaldehydes are frequently employed as the aldehyde component in many classic MCRs, including the Biginelli, Mannich, and Ugi reactions. mdpi.comnih.gov
The aldehyde functionality of this compound makes it a suitable synthon for constructing complex molecular architectures, particularly heterocycles, through MCRs. rsc.org For example, in a Biginelli-type reaction, it could react with a β-ketoester (like ethyl acetoacetate) and urea or thiourea to generate highly functionalized dihydropyrimidinones. mdpi.com Similarly, in a Mannich reaction, it can react with an amine and an enolizable carbonyl compound to produce β-amino carbonyl compounds, known as Mannich bases. wikipedia.org The presence of the thiol and methoxy groups on the aromatic ring introduces additional functionality into the final MCR products, allowing for further synthetic modifications.
This table shows a potential MCR involving this compound.
| Named Reaction | Other Components | Catalyst | Potential Product Class |
| Biginelli Reaction | Ethyl acetoacetate, Urea | Acid (e.g., HCl) | Dihydropyrimidinones |
| Mannich Reaction | Acetophenone, Aniline | Acid or Base | β-Amino ketones |
| Ugi Reaction | Aniline, Acetic Acid, tert-Butyl isocyanide | - | α-Acylamino amides |
Stereoselective Transformations and Chiral Derivatization of this compound
The prochiral aldehyde and nucleophilic thiol groups of this compound offer two distinct sites for stereoselective transformations and chiral derivatization.
Stereoselective Additions to the Aldehyde: The carbonyl group of the aldehyde is susceptible to nucleophilic attack. The use of chiral catalysts or reagents can facilitate stereoselective additions, leading to the formation of chiral secondary alcohols with high enantiomeric excess. diva-portal.org Catalytic enantioselective allylations, for instance, can be achieved using chiral Lewis acids to control the facial selectivity of the aldehyde during the addition of an allyl nucleophile. acs.org This approach would convert the achiral aldehyde into a chiral homoallylic alcohol. Other stereoselective reactions include asymmetric aldol (B89426) reactions, Grignard additions in the presence of chiral ligands, and asymmetric reductions. masterorganicchemistry.com
Chiral Derivatization of the Thiol: The thiol group can be derivatized with chiral reagents to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC. tandfonline.com This is a common strategy for the enantiomeric resolution of chiral thiols, but it can also be applied to introduce a chiral auxiliary to an achiral molecule like this compound. For example, the thiol can react with chiral maleimides or other activated alkenes via a Michael addition to form stable diastereomeric thioethers. nih.govresearchgate.net Coupling with chiral reagents like N-acetyl-L-cysteine (NAC) or other chiral thiols in the presence of o-phthalaldehyde (OPA) is another established method for creating diastereomeric isoindoles for analytical purposes. researchgate.netnih.gov
Potential stereoselective transformations are outlined in the table below.
Coordination Chemistry and Metal Complexes Derived from 2 Mercapto 5 Methoxybenzaldehyde
Design and Synthesis of Ligands Based on 2-Mercapto-5-methoxybenzaldehyde Architecture
The foundational step in exploring the coordination chemistry of this compound lies in the strategic design and synthesis of its derivative ligands. These ligands are typically prepared through straightforward condensation reactions, offering a facile route to polydentate systems with tunable steric and electronic properties.
Schiff base ligands are readily synthesized through the condensation reaction between the aldehyde functionality of this compound and the primary amino group of various amines. iosrjournals.org This reaction is typically carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of acid. The resulting Schiff base ligands possess an imine (-C=N-) linkage and can act as bidentate (ON), tridentate (ONS), or even tetradentate ligands depending on the nature of the amine precursor.
The general synthetic route can be represented as follows:
R-NH₂ + OHC-C₆H₃(OCH₃)(SH) → R-N=CH-C₆H₃(OCH₃)(SH) + H₂O
A variety of amines can be employed to introduce different functionalities and steric bulk to the ligand framework, thereby influencing the coordination geometry and reactivity of the resulting metal complexes.
Table 1: Representative Schiff Base Ligands Derived from this compound
| Amine Reactant | Resulting Schiff Base Ligand Name | Potential Donor Atoms |
| Aniline | 2-((phenylimino)methyl)-4-methoxyphenol | O, N |
| Ethylenediamine | N,N'-bis(2-mercapto-5-methoxybenzylidene)ethane-1,2-diamine | O, N, S |
| o-Aminophenol | 2-((2-hydroxyphenyl)imino)methyl)-4-methoxyphenol | O, N, O |
The presence of the mercapto (-SH) group in the ortho position to the aldehyde (or the resulting imine) is crucial for the formation of stable chelate rings and thiolate-bridged polynuclear complexes. Upon deprotonation, the thiolate (S⁻) group becomes a potent donor atom, readily coordinating to metal centers.
Chelate Complex Formation: In mononuclear complexes, the deprotonated thiol and the imine nitrogen (and potentially other donor atoms from the amine part) coordinate to a single metal ion, forming stable five- or six-membered chelate rings. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.
Thiolate-Bridged Complex Formation: The thiolate group can also act as a bridging ligand between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. This bridging is a common feature in the coordination chemistry of mercapto-containing ligands and can lead to interesting magnetic and electronic properties arising from metal-metal interactions.
Complexation Behavior of this compound and its Derivatives with Transition Metal Ions
Ligands derived from this compound exhibit versatile coordination behavior with a range of transition metal ions, including but not limited to Co(II), Ni(II), Cu(II), and Zn(II). The coordination mode is highly dependent on factors such as the metal-to-ligand ratio, the nature of the metal salt anion, the solvent used for synthesis, and the pH of the reaction medium.
The hard-soft acid-base (HSAB) principle provides a useful framework for understanding the preferential bonding. The soft sulfur donor of the thiolate group shows a high affinity for softer metal ions like Cu(I) and Pd(II), while the harder oxygen and nitrogen donors tend to coordinate preferentially with harder metal ions like Fe(III) and Cr(III). For borderline metal ions like Co(II), Ni(II), and Cu(II), coordination to all available donor sites is common. semanticscholar.org
The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). In 1:2 complexes, the ligand often acts as a bidentate chelating agent, while in 1:1 complexes, especially with tridentate or tetradentate ligands, the formation of polynuclear species through thiolate bridging is more prevalent.
Advanced Structural Elucidation of Metal Complexes Incorporating this compound Ligands
A combination of spectroscopic and crystallographic techniques is employed to unambiguously determine the structure and bonding in metal complexes of this compound derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands that are monitored include:
The disappearance of the ν(S-H) band (typically around 2550-2600 cm⁻¹) upon deprotonation and coordination of the thiolate group.
A shift in the ν(C=N) stretching frequency of the imine group (typically 1600-1650 cm⁻¹) upon coordination of the nitrogen atom to the metal center. researchgate.net
The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) corresponding to ν(M-N), ν(M-O), and ν(M-S) vibrations. ijrpas.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy provides valuable information about the ligand environment in solution. The chemical shifts of protons and carbons near the coordination sites are often affected by complexation.
UV-Visible Spectroscopy: The electronic spectra of these complexes provide insights into their geometry and the nature of the metal-ligand bonding. The spectra typically show bands arising from:
Ligand-centered π→π* and n→π* transitions.
Ligand-to-metal charge transfer (LMCT) transitions, often involving the thiolate sulfur.
d-d transitions for complexes of d-block metals, the energies of which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). researchgate.net
Table 2: Typical Spectroscopic Data for a Schiff Base Complex of this compound
| Spectroscopic Technique | Key Observation | Interpretation |
| IR | Disappearance of ν(S-H) band | Deprotonation and coordination of thiolate |
| IR | Shift of ν(C=N) band to lower frequency | Coordination of imine nitrogen |
| UV-Vis | New bands in the visible region | d-d and/or LMCT transitions |
| ¹H NMR (for diamagnetic complexes) | Downfield shift of imine proton | Coordination to the metal center |
Theoretical Frameworks for Metal-Ligand Bonding in this compound Complexes
Several theoretical models are used to describe the nature of the metal-ligand bond in these complexes, each offering a different level of sophistication and insight.
Valence Bond Theory (VBT): VBT describes the formation of coordinate covalent bonds through the overlap of filled ligand orbitals with empty hybrid orbitals of the metal ion. brahmanandcollege.org.in The geometry of the complex is predicted based on the type of hybridization (e.g., sp³, dsp², sp³d²). While a simple model, it provides a basic understanding of the shapes of complexes.
Crystal Field Theory (CFT): CFT treats the ligands as point charges that create an electrostatic field, which removes the degeneracy of the metal d-orbitals. slideshare.net The magnitude of the d-orbital splitting (Δ) depends on the geometry of the complex and the nature of the ligands (spectrochemical series). CFT successfully explains the electronic spectra and magnetic properties of many transition metal complexes.
Molecular Orbital (MO) Theory: MO theory provides the most comprehensive description of metal-ligand bonding by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. dalalinstitute.com This theory accounts for the covalent character of the metal-ligand bond and can be used to rationalize trends in bond strengths, electronic spectra, and reactivity. Computational methods based on Density Functional Theory (DFT) are often used to perform MO calculations on these complexes to predict their structures and properties. nih.gov
Catalytic Competence of Metal Complexes Derived from this compound Ligands
Transition metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a variety of organic transformations. rsc.org The catalytic potential of complexes derived from this compound stems from the ability of the metal center to exist in multiple oxidation states and to coordinate to substrate molecules.
Potential catalytic applications include:
Oxidation Reactions: These complexes can act as catalysts for the oxidation of alcohols, alkenes, and other organic substrates, often using environmentally benign oxidants like hydrogen peroxide or molecular oxygen.
Reduction Reactions: Certain complexes may catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.
C-C Coupling Reactions: Some transition metal complexes are effective catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis.
The specific catalytic activity is influenced by the choice of the central metal ion, the coordination environment provided by the ligand, and the reaction conditions. The presence of the methoxy (B1213986) group and the mercapto group can also modulate the electronic properties of the metal center, thereby fine-tuning its catalytic performance.
Applications of 2 Mercapto 5 Methoxybenzaldehyde in Diverse Chemical Science Domains
Utilization as a Core Building Block and Intermediate in Complex Organic Synthesis
The primary application of 2-Mercapto-5-methoxybenzaldehyde in chemical science is its use as a key building block for the synthesis of complex heterocyclic molecules. Its dual functionality allows it to participate in reactions that form multiple rings in a single, efficient process.
A significant example of its utility is in the synthesis of benzo nih.govnih.govrsc.orgresearchgate.netthiazino[2,3-a]isoquinoline derivatives. acs.org In these reactions, this compound undergoes a condensation reaction with various substituted tetrahydroisoquinolines. The reaction proceeds by heating the two components in toluene (B28343) with a catalytic amount of glacial acetic acid. acs.org This process involves the formation of an enamine/iminium intermediate followed by an intramolecular cyclization, leading to the fused heterocyclic system. acs.org The methoxy (B1213986) group on the benzaldehyde (B42025) ring is retained in the final product, influencing its electronic properties and solubility.
The general reactivity of the thiol and aldehyde groups in 2-mercaptobenzaldehydes suggests further potential applications. The thiol group can act as a nucleophile in Michael additions, while the aldehyde can undergo various condensation and aldol (B89426) reactions, making it a versatile precursor for a range of organic compounds. researchgate.net
Table 1: Synthesis of Benzo nih.govnih.govrsc.orgresearchgate.netthiazino[2,3-a]isoquinoline Derivatives from this compound acs.org
| Reactant 1 | Reactant 2 | Product Name | Yield |
|---|---|---|---|
| This compound | Tetrahydroisoquinoline | 10-methoxy-5,13a-dihydro-6H,8H-benzo nih.govnih.govrsc.orgresearchgate.netthiazino[2,3-a]isoquinoline | 55% |
| This compound | 6-Nitrotetrahydroisoquinoline | 10-methoxy-3-nitro-5,13a-dihydro-6H,8H-benzo nih.govnih.govrsc.orgresearchgate.netthiazino[2,3-a]isoquinoline | 26% (over two steps) |
Integration of this compound in the Development of Advanced Materials
A review of the scientific literature indicates that specific applications of this compound in the development of advanced materials are not extensively documented.
Role in Polymer Synthesis and Supramolecular Assembly
Currently, there is no specific research available detailing the use of this compound in polymer synthesis or for creating supramolecular assemblies.
Application in the Construction of Chemosensors and Biosensors
The application of this compound in the construction of chemosensors and biosensors has not been reported. However, related structures, such as Schiff bases derived from thiosalicylaldehyde (the non-methoxylated parent compound), have been investigated for their ability to chelate and adsorb metal ions, a principle often used in sensor design. researchgate.net
Functionalization of Mesoporous Materials and Nanostructures with this compound Derivatives
There are no studies showing the specific use of this compound or its derivatives for the functionalization of mesoporous materials or nanostructures. General methods exist for attaching thiol-containing molecules to surfaces like gold nanoparticles, which could be applicable but have not been specifically demonstrated for this compound. mdpi.com
Chemical Design and Synthesis of Potentially Bioactive Scaffolds and Molecular Probes Based on the this compound Framework (Focus on Synthetic Chemistry)
The synthetic versatility of this compound allows for the creation of heterocyclic scaffolds that are of interest in medicinal chemistry. The benzo rsc.orgresearchgate.netthiazepine and quinoxaline (B1680401) frameworks, for instance, are known to possess a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-HIV properties. nih.gov
The primary route to potentially bioactive scaffolds from this compound is through its reaction with amine-containing molecules to form complex heterocyclic systems. As detailed in a 2018 study, the compound serves as a precursor for benzo nih.govnih.govrsc.orgresearchgate.netthiazino[2,3-a]isoquinoline derivatives. acs.org The synthesis involves a one-pot reaction where the aldehyde and thiol functionalities of this compound react with a cyclic amine (tetrahydroisoquinoline) to form a new, rigid tricyclic structure. acs.org
The synthesis of these scaffolds is often achieved in moderate to good yields and provides a pathway to novel chemical entities. acs.org While the biological activity of the specific derivatives from this compound has not been reported, related Schiff bases and heterocyclic compounds containing sulfur and nitrogen are known for their potential as antioxidant and anticancer agents. nih.govuobaghdad.edu.iqnih.gov
Table 2: Synthesis of this compound acs.org
| Starting Material | Reagents | Reaction Conditions | Product |
|---|---|---|---|
| 2-iodo-5-methoxybenzaldehyde derived S-aryl compounds (e.g., 2-formyl-4-methoxyphenyl dimethylcarbamodithioate) | 3N NaOH, MeOH | Reflux for 2 hours, followed by acidification with 10% HCl | This compound |
Application as a Reagent in Advanced Analytical Detection and Quantification Methodologies
There is no available information in the scientific literature on the specific use of this compound as a reagent in advanced analytical detection and quantification methods. While Schiff bases derived from the parent compound, salicylaldehyde (B1680747), have been used for the adsorption and detection of heavy metals like Cr(VI), this application has not been extended to the methoxy-mercapto derivative. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Mercapto 5 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity through chemical bonds, and their spatial proximity.
One-dimensional NMR spectra provide fundamental information about the number and type of atoms present in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of 2-Mercapto-5-methoxybenzaldehyde would exhibit distinct signals for each type of proton. The aldehydic proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will show a characteristic splitting pattern based on their coupling with each other. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet, typically around δ 3.8 ppm. The thiol proton (-SH) signal can be broad and its chemical shift is variable, often appearing between δ 3.0-4.0 ppm, and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and will appear at a very downfield chemical shift, typically around δ 190 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbon attached to the methoxy group and the carbon bearing the thiol group showing distinct chemical shifts due to the electronic effects of these substituents. The methoxy carbon will have a signal around δ 55-60 ppm.
³³S NMR Spectroscopy : While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, ³³S NMR could potentially provide direct information about the electronic environment of the sulfur atom in the thiol group. The chemical shift would be sensitive to the oxidation state and bonding of the sulfur atom. However, obtaining a ³³S spectrum for this compound would likely require isotopic enrichment and specialized NMR techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic H (CHO) | 9.5 - 10.5 | - |
| Aromatic H | 6.8 - 7.8 | - |
| Methoxy H (OCH₃) | ~3.8 | - |
| Thiol H (SH) | 3.0 - 4.0 | - |
| Carbonyl C (CHO) | - | ~190 |
| Aromatic C | - | 110 - 160 |
| Methoxy C (OCH₃) | - | 55 - 60 |
| C-SH | - | Varies |
Two-dimensional NMR experiments provide a deeper understanding of the molecular structure by revealing correlations between different nuclei. epfl.ch
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on the known proton assignments. For example, the aldehydic proton signal would correlate with the carbonyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. In derivatives of this compound, NOESY can reveal the spatial relationships between different parts of the molecule. researchgate.net
Table 2: Application of 2D NMR Techniques to this compound Derivatives
| Technique | Information Gained | Example Application |
| COSY | ¹H-¹H connectivity through bonds | Confirming the coupling between adjacent aromatic protons. |
| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning the ¹³C signals for each protonated carbon. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the position of the methoxy and thiol groups on the benzene ring. |
| NOESY | ¹H-¹H spatial proximity | Determining the preferred conformation of side chains in derivatives. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would include a strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹, C-H stretching vibrations for the aromatic and aldehyde groups around 2850-3100 cm⁻¹, and O-H stretching for any potential intermolecular hydrogen bonding. The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. basinc.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=S bond, if present in a thione tautomer, would give a characteristic Raman signal. Aromatic ring vibrations are also typically strong in Raman spectra.
A recent study on 2,4,5-trimethoxybenzaldehyde (B179766) presented FT-IR and Raman spectra, which can provide a comparative basis for the analysis of this compound, given the structural similarities. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde (CHO) | C=O Stretch | 1680 - 1700 (Strong) | Variable |
| Aldehyde (CHO) | C-H Stretch | ~2720 and ~2820 (Medium) | Variable |
| Thiol (SH) | S-H Stretch | 2550 - 2600 (Weak) | Variable |
| Methoxy (OCH₃) | C-O Stretch | ~1250 (Strong) | Variable |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (Variable) | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 (Variable) | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.net This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. researchgate.net For this compound (C₈H₈O₂S), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first stage, and then subjected to fragmentation. The resulting fragment ions are then analyzed in the second stage. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the formyl radical (CHO), the methoxy group (OCH₃), or cleavage of the C-S bond. Analysis of these fragmentation pathways provides definitive structural confirmation.
Future Research Directions and Emerging Trends for 2 Mercapto 5 Methoxybenzaldehyde Chemistry
Development of Novel and Economically Viable Synthetic Pathways
The future availability of 2-Mercapto-5-methoxybenzaldehyde for extensive research hinges on the development of efficient, scalable, and cost-effective synthetic routes. While direct synthesis protocols are not widely documented, future work can draw from established methodologies for creating substituted aryl thiols and benzaldehydes.
Key areas for development include:
Transition-Metal-Catalyzed C-S Bond Formation: Modern synthetic chemistry offers powerful tools for creating carbon-sulfur bonds. beilstein-journals.orgnih.gov Future research could focus on copper-catalyzed couplings of a suitable 2-halo-5-methoxybenzaldehyde precursor with a simple sulfur source, such as sulfur powder or sodium sulfide. organic-chemistry.org These methods are often characterized by high yields and tolerance for a wide range of functional groups. organic-chemistry.org
Conversion from Phenolic Precursors: An economically attractive route could start from the readily available 2-hydroxy-5-methoxybenzaldehyde (B1199172). wikipedia.org General methods for converting phenols to thiophenols, such as the Newman-Kwart rearrangement, involve converting the phenol (B47542) to an O-aryl thiocarbamate followed by thermal rearrangement and hydrolysis. orgsyn.org Optimizing this multi-step sequence for this specific substrate could provide a reliable synthetic pathway.
Orthogonal Synthesis Strategies: Developing pathways from simple, inexpensive starting materials like p-anisidine (B42471), a precursor used for the related 2-mercapto-5-methoxybenzimidazole, represents a long-term goal. niscpr.res.in This would require the introduction of both the formyl and thiol groups with high regioselectivity, a significant synthetic challenge that could be a focus of methodological innovation.
A comparative table of potential future synthetic strategies is outlined below.
| Synthetic Strategy | Potential Precursor | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |
| C-S Coupling | 2-Iodo-5-methoxybenzaldehyde | CuI, K₂CO₃, Sulfur Powder, NaBH₄ organic-chemistry.org | High efficiency, functional group tolerance. | Availability and cost of the halogenated precursor. |
| Newman-Kwart Rearrangement | 2-Hydroxy-5-methoxybenzaldehyde | N,N-Dimethylthiocarbamoyl chloride, Heat, KOH orgsyn.org | Utilizes a common starting material. | Multi-step process, potentially harsh thermal conditions. |
| Direct C-H Thiolation | 3-Methoxybenzaldehyde (B106831) | Transition metal catalyst, Thiolating agent | High atom economy, reduces pre-functionalization steps. | Achieving high ortho-selectivity over other C-H positions. |
Exploration of Unprecedented Reactivity Modes and Selective Derivatization Strategies
The dual functionality of this compound is a crucible for exploring unique chemical reactivity. The primary challenge and opportunity lie in achieving selective functionalization of the thiol, the aldehyde, or the aromatic ring.
Future research will likely pursue:
Transient Directing Group Strategies: A frontier in C-H activation involves the use of transient directing groups to functionalize the ortho-position of benzaldehydes. nih.govresearchgate.net By forming a temporary imine bond with the aldehyde, a catalyst can be directed to the C-H bond at the 6-position, enabling reactions like arylation, halogenation, or amidation while the thiol group is protected or non-reactive. nih.gov
Orthogonal Protection/Deprotection: The development of robust protection schemes is crucial. The thiol can be protected while the aldehyde undergoes condensation or oxidation reactions; conversely, the aldehyde can be protected as an acetal (B89532) while the thiol is alkylated or engaged in Michael additions. smolecule.com
Multicomponent and Domino Reactions: The compound is an ideal substrate for designing novel multicomponent or domino reactions. For instance, a reaction could be initiated at the thiol group, with a subsequent intramolecular cyclization involving the aldehyde, leading to complex heterocyclic scaffolds like thiochromanes in a single operation. researchgate.net
| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure/Derivative |
| Thiol (-SH) | Nucleophilic Substitution / S-Alkylation | Alkyl halides, Epoxides | Thioethers |
| Thiol (-SH) | Michael Addition smolecule.com | α,β-Unsaturated carbonyls | Carbon-sulfur bond adducts |
| Thiol (-SH) | Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Disulfides |
| Aldehyde (-CHO) | Reduction | NaBH₄ | Benzyl alcohol derivative |
| Aldehyde (-CHO) | Condensation (e.g., Knoevenagel, Wittig) | Active methylene (B1212753) compounds, Phosphonium ylides | Substituted alkenes |
| Aldehyde (-CHO) | Reductive Amination nih.gov | Amines, Reducing agent | Secondary or tertiary amines |
| Aromatic Ring | C-H Functionalization (transient directed) nih.gov | Pd(II) or Ir(III) catalysts, Amino acid ligands | ortho-Arylated/Amidated/Halogenated derivatives |
Expansion of Application Domains for this compound-derived Chemical Scaffolds
While direct applications of the title compound are yet to be established, the known activities of related structures provide a roadmap for future screening and development. The unique arrangement of functional groups makes its derivatives prime candidates for evaluation in medicinal chemistry, materials science, and sensor technology.
Emerging application domains include:
Medicinal Chemistry: Derivatives of related benzimidazole (B57391) and benzothiazole (B30560) scaffolds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netresearchgate.net The structural motifs in this compound could be leveraged to design novel therapeutic agents. For example, its copper complexes could be investigated for anticancer activity, a strategy that has shown promise for other mercaptobenzaldehydes. smolecule.com
Functional Materials: The thiol group is well-known for its ability to bind to metal surfaces, making it a perfect anchor for creating self-assembled monolayers or functionalizing nanoparticles. rsc.org Polymers incorporating this moiety could lead to advanced materials, such as thiol-functionalized resins for 3D printing or stimulus-responsive gels where disulfide bond formation/cleavage can be triggered. rsc.orgnih.gov
Chemical Sensors: The reactivity of the thiol and aldehyde groups can be harnessed to design chemosensors. smolecule.com For instance, derivatives could be developed into colorimetric or fluorescent sensors for detecting heavy metal ions (via the thiol) or specific biological analytes (via the aldehyde).
| Potential Application Domain | Rationale / Key Functional Group | Example of Derived Product |
| Anticancer Agents | Potential for metal chelation (Thiol/Aldehyde) and cytotoxicity. smolecule.commdpi.com | Metal-complexes of Schiff base derivatives. |
| Antimicrobial Agents | Structural similarity to bioactive benzazoles. nih.govpharmainfo.in | Heterocyclic compounds derived from cyclization reactions. |
| Functional Polymers | Reactive aldehyde for cross-linking; Thiol for surface grafting. nih.gov | Benzaldehyde-functionalized vesicles or thiol-functionalized nanoparticles. nih.govrsc.org |
| Stimulus-Responsive Materials | Reversible oxidation of thiol to disulfide. nih.gov | Cross-linked hydrogels that degrade in a reductive environment. |
| Chemical Sensors | Nucleophilicity of thiol for analyte binding. smolecule.com | Fluorescent probes for heavy metal detection. |
Integration of Advanced Computational Modeling and Machine Learning in Rational Design
The trial-and-error nature of chemical synthesis and discovery is being revolutionized by computational tools. For a molecule like this compound, where empirical data is scarce, in silico methods offer a powerful way to predict its behavior and guide research efficiently.
Future trends will focus on:
Predicting Reactivity and Selectivity: Quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the stability of intermediates, such as the sigma-complexes in electrophilic aromatic substitution. diva-portal.orgacs.orgcatalysis.blog This can help determine the most likely sites of reaction on the aromatic ring and predict the outcomes of selective derivatization attempts. nih.gov
Machine Learning for Synthetic Route Planning: Computer-aided synthesis planning (CASP) tools, increasingly driven by machine learning (ML), can analyze vast reaction databases to propose novel and efficient synthetic routes. acs.orgnih.gov Such tools can be trained to prioritize routes based on factors like cost, step count, or green chemistry metrics, accelerating the development of economically viable pathways. chemrxiv.orgcas.org
Virtual Screening for Biological Activity: The three-dimensional structure of the molecule and its derivatives can be modeled and docked into the active sites of biological targets (e.g., enzymes, receptors). This virtual screening approach allows for the rapid evaluation of thousands of potential derivatives for their therapeutic potential, prioritizing the most promising candidates for actual synthesis and testing.
Interdisciplinary Research Synergies Involving this compound in Materials and Synthetic Methodologies
The full potential of this compound will be realized through collaborations that bridge traditional organic synthesis with materials science, polymer chemistry, and nanotechnology. Its bifunctional nature makes it an exemplary platform for creating synergistic effects where the whole is greater than the sum of its parts.
Key synergistic directions include:
Thiol-Based Functional Materials: The thiol group provides a gateway into advanced materials. It can be used for the facile synthesis of thiol-functionalized nanoparticles for drug delivery or catalysis. rsc.org Furthermore, the thiol group can participate in thiol-ene and thiol-epoxy "click" reactions, which are highly efficient methods for creating complex polymer architectures and functional surfaces. rsc.orgresearchgate.net
Smart Polymer Systems: The aldehyde functionality can be used to create cross-linked polymer vesicles or hydrogels. nih.gov When combined with the redox-active thiol group, this could lead to "smart" materials that can be both constructed and deconstructed on demand. For example, a material could be formed via aldehyde-based chemistry and later degraded or have its cargo released upon exposure to a biological reducing agent that cleaves internal disulfide bonds. nih.gov
Advanced Synthetic Building Blocks: The molecule itself can serve as a versatile building block in novel synthetic methodologies. Its ability to participate in multiple reaction types sequentially or in one pot makes it a valuable component for building molecular complexity quickly, contributing to the ever-expanding toolbox of synthetic chemists.
Conclusion
Summary of Key Academic Contributions and Research Findings on 2-Mercapto-5-methoxybenzaldehyde
A comprehensive review of published chemical literature and databases shows a lack of specific research articles or patents focused on this compound. There are no available reports detailing its synthesis, characterization, or investigation into its chemical or biological activities.
Prospective Significance of this compound in Advancing Chemical Sciences
Given the absence of existing research, the prospective significance of this compound remains entirely theoretical. Based on its constituent functional groups, one could speculate on potential areas of interest:
Synthesis of Novel Heterocycles: The presence of a reactive aldehyde and a nucleophilic thiol group on the same aromatic ring could allow for intramolecular cyclization reactions to produce novel sulfur-containing heterocyclic systems.
Coordination Chemistry: The thiol and aldehyde functionalities could act as a bidentate ligand for the chelation of metal ions, leading to new metal complexes with potentially interesting catalytic or material properties. The soft sulfur donor and hard oxygen donor would offer unique coordination possibilities.
Schiff Base Formation: The aldehyde group could readily react with primary amines to form Schiff bases. The additional mercapto group could then be used for further functionalization or to influence the electronic properties and biological activity of the resulting Schiff base and its metal complexes.
However, without experimental data, these potential applications are purely conjectural. The lack of literature suggests that this compound may be synthetically challenging to produce, unstable, or has simply been overlooked by the research community. Future investigation would first require the development of a reliable synthetic pathway and full characterization of the molecule. Only then could its potential contributions to chemical sciences be properly evaluated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
